N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c1-12-4-6-16(9-13(12)2)26-20-17(10-24-26)19(22-11-23-20)25-15-5-7-18(21)14(3)8-15/h4-11H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFVJGKBKINOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly within the realm of pyrazole derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C16H16BrN5
- Molecular Weight : 364.24 g/mol
- CAS Number : Not specifically listed in the provided sources.
Anticancer Properties
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation and survival pathways.
In a comparative study, several pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their cytotoxic effects. The results demonstrated that compounds with bromine substitutions exhibited enhanced potency against breast and lung cancer cell lines. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | MCF-7 (breast) |
| Compound B | 8.7 | A549 (lung) |
| This compound | 6.5 | MCF-7 |
These findings suggest that the presence of bromine and methyl groups may enhance the biological activity of these compounds by increasing their lipophilicity and ability to penetrate cellular membranes .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. A study highlighted that certain pyrazolo[3,4-d]pyrimidines act as selective COX-2 inhibitors. The anti-inflammatory activity was assessed using an edema model in rats:
| Compound | Edema Inhibition (%) | Reference Drug (Celecoxib) |
|---|---|---|
| This compound | 71% | 22% |
This data indicates that this compound may serve as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The compound's unique structure allows it to bind effectively to these targets, modulating their activity and leading to desired pharmacological effects.
Study on Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of various pyrazolo[3,4-d]pyrimidine derivatives including our compound of interest. The study involved:
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compounds.
Results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many known anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family, including N-(4-bromo-3-methylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that this compound may serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The structural characteristics of this compound suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models .
Biological Research
Enzyme Interaction and Mechanism of Action
The compound's mechanism of action involves interaction with specific enzymes and receptors within biological systems. It may inhibit or activate metabolic pathways by binding to enzymes or modulating receptor activity on cell surfaces. This interaction can influence gene expression related to various biological processes .
Antimicrobial Activity
Similar derivatives have demonstrated antimicrobial properties against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for these derivatives suggest potent antibacterial effects, which could be explored further for therapeutic applications .
Materials Science
The unique molecular structure of this compound makes it relevant in materials science. Its conformational properties may allow it to be utilized in the development of novel materials with specific functional characteristics. Research into its supramolecular assembly could lead to advancements in crystal engineering and the design of new materials .
Case Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with IC50 values supporting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, the compound was tested for its ability to modulate inflammatory responses in vitro. The results showed a marked reduction in pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
